![molecular formula C24H15ClN4O2 B2753186 N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline-4-carboxamide CAS No. 897734-84-8](/img/structure/B2753186.png)
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline-4-carboxamide
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Overview
Description
Compounds with a 1,3,4-oxadiazole moiety, such as the one in your compound, are known to exhibit a wide range of biological activities . They are often used in medicinal chemistry due to their diverse structure and functional versatility .
Molecular Structure Analysis
The molecular structure of compounds with a 1,3,4-oxadiazole moiety often exhibits C–H…N intermolecular interactions and is stabilized by π–π interactions between the oxadiazole and phenyl rings .Chemical Reactions Analysis
The chemical reactions of these compounds can be complex and depend on the specific substituents present in the molecule. They often involve interactions with various biomolecules in multiple ways, such as hydrogen bonding, π stacking interactions, van der Waals interactions, metal coordination bonds, and hydrophobic forces .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can vary widely depending on their specific structure. For example, some similar compounds have been found to have a molecular weight of around 169.608 g/mol .Scientific Research Applications
Antimicrobial Applications
Antibacterial and Antifungal Agents
Several studies have synthesized and characterized compounds with structural similarities to N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline-4-carboxamide, demonstrating their potential as antimicrobial agents. These compounds have been tested for their in vitro antibacterial and antifungal activities against various pathogens, including Escherichia coli, Staphylococcus aureus, and Candida albicans, showcasing significant antimicrobial efficacy (Desai, Dodiya, & Shihora, 2011), (Patel & Shaikh, 2011).
Anticancer Applications
Anticancer Activity
The design and synthesis of N-substituted derivatives have shown promise in anticancer research, with some compounds exhibiting moderate to excellent anticancer activity against various cancer cell lines. Such studies are crucial for developing new therapeutic agents targeting specific cancer types (Ravinaik et al., 2021).
Material Science and Catalysis
Polymerization Catalysts
Certain quinoline derivatives have been explored for their application in polymer science, particularly in ethylene polymerization and copolymerization of ethylene with α-olefins. These compounds, when activated, exhibit high catalytic activities, suggesting potential industrial applications in producing polymeric materials (Sun et al., 2010).
Physicochemical Studies
Physicochemical Investigations
Research has also focused on understanding the physicochemical properties of oxadiazole derivatives, including their behavior in various solvents, which can inform their potential applications in drug formulation and material science. Studies include thermodynamic properties and solute-solvent interactions, providing insights into the compound's structure-activity relationships (Godhani, Dobariya, & Sanghani, 2012).
Safety And Hazards
Future Directions
There is ongoing research into the potential uses of 1,3,4-oxadiazole derivatives in various fields, including as potential anticancer agents . Future research will likely continue to explore the diverse biological activities of these compounds and their potential applications in medicine and other fields.
properties
IUPAC Name |
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15ClN4O2/c25-19-12-6-4-11-17(19)23-28-29-24(31-23)27-22(30)18-14-21(15-8-2-1-3-9-15)26-20-13-7-5-10-16(18)20/h1-14H,(H,27,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVLGQIPNAZBZIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NN=C(O4)C5=CC=CC=C5Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline-4-carboxamide |
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